N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused bicyclic structure, and is substituted with a 2-fluorophenyl group and an isobutyramido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles. . The isobutyramido group can be introduced through an amide coupling reaction using isobutyric acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-c]pyridine-2-carboxamide: A closely related compound with a different fusion pattern in the pyridine ring.
N-(2-chlorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-fluorophenyl)-3-isobutyramidothieno[3,2-b]pyridine-2-carboxamide: Contains a thieno ring instead of a furo ring.
Uniqueness
N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the furo[3,2-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methylpropanoylamino)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-10(2)17(23)22-15-14-13(8-5-9-20-14)25-16(15)18(24)21-12-7-4-3-6-11(12)19/h3-10H,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPZXJALZIPVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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